Dysprosium(3+) perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

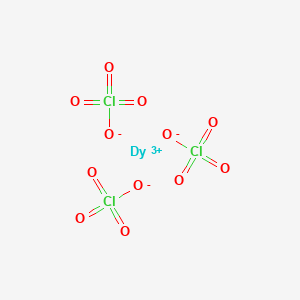

Dysprosium(3+) perchlorate is a useful research compound. Its molecular formula is Cl3DyO12 and its molecular weight is 460.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dysprosium(3+) perchlorate, a lanthanide compound, has garnered attention in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on hydrolysis mechanisms, potential applications in biomedical fields, and safety considerations.

This compound (Dy(ClO₄)₃) is a soluble salt that dissociates in aqueous solutions to release Dy³⁺ ions. The hydrolysis of Dy³⁺ ions has been extensively studied, revealing significant insights into their biochemical interactions. At 25°C, the hydrolysis of Dy³⁺ in perchlorate media has been characterized through potentiometric methods, leading to the identification of several hydrolyzed species:

- DyOH²⁺

- Dy₂(OH)₂⁴⁺

- Dy₅(OH)₉⁶⁺

These complexes demonstrate varying stability constants that influence their biological availability and reactivity in physiological conditions .

1. Toxicological Profile

The biological activity of dysprosium perchlorate is closely linked to its toxicological effects. Perchlorate compounds have been associated with thyroid dysfunction due to their ability to inhibit iodide uptake in the thyroid gland. Studies indicate that exposure to perchlorates can lead to significant health risks, including:

- Systemic Effects : High doses can result in systemic toxicity affecting multiple organ systems.

- Endocrine Disruption : Perchlorates disrupt thyroid hormone synthesis, leading to potential developmental issues and metabolic disturbances .

Table 1 summarizes key toxicological data related to perchlorate exposure:

| Exposure Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed |

|---|---|---|---|

| Oral | 0.14 | 0.5 | Thyroid dysfunction |

| Inhalation | 0.5 | 1.0 | Respiratory irritation |

| Dermal | 0.05 | 0.1 | Skin irritation |

2. Biochemical Interactions

The interaction of dysprosium ions with biological molecules can lead to unique biochemical pathways. Research indicates that lanthanides like dysprosium can influence enzyme activity and cellular signaling due to their ability to mimic essential metal ions such as calcium and magnesium.

Applications in Biomedical Research

This compound is being explored for its potential applications in medical imaging and drug delivery systems:

- MRI Contrast Agents : Dysprosium nanoparticles have shown promise as dual-mode contrast agents for MRI due to their unique magnetic properties . Their ability to enhance T1 and T2 imaging contrasts makes them valuable for diagnostic purposes.

- Therapeutic Agents : The controlled release of dysprosium ions from biocompatible matrices may be harnessed for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: MRI Contrast Enhancement

A study involving dysprosium-doped gadolinium oxide nanoparticles demonstrated improved MRI contrast in both in vitro and in vivo settings. The results indicated a significant enhancement in imaging quality due to the high magnetic moment of dysprosium ions .

Case Study 2: Thyroid Function Disruption

In a controlled study on rats, exposure to ammonium perchlorate (a related compound) resulted in observable changes in thyroid hormone levels, underscoring the potential endocrine-disrupting effects of dysprosium perchlorate . This highlights the need for careful consideration when evaluating its use in biomedical applications.

Safety Considerations

Dysprosium perchlorate poses several safety hazards:

Wissenschaftliche Forschungsanwendungen

Materials Science

Magnetic Properties

Dysprosium(3+) perchlorate exhibits unique magnetic properties due to the presence of dysprosium ions, which are known for their strong magnetic moments. Research has focused on the use of dysprosium compounds in the development of advanced magnetic materials. For instance, studies have shown that dysprosium-based compounds can enhance the performance of permanent magnets and magnetic refrigeration systems due to their high magnetic anisotropy and thermal stability .

Lanthanide Complexes

this compound is often utilized in the synthesis of lanthanide complexes. These complexes are significant in various applications, including catalysis and as luminescent materials. The formation constants of dysprosium complexes have been studied extensively, contributing to the understanding of hydrolysis mechanisms common to trivalent lanthanides.

Photonics and Optoelectronics

Luminescence Studies

this compound has been investigated for its luminescent properties, particularly in photonic applications. The compound's ability to emit light upon excitation makes it suitable for use in phosphors and optical fibers. Researchers have explored its potential in improving the efficiency of light-emitting devices and lasers .

Nuclear Magnetic Resonance Imaging

The compound's unique electronic properties also make it a candidate for use in nuclear magnetic resonance (NMR) imaging. Dysprosium(3+) ions can serve as contrast agents due to their paramagnetic nature, enhancing image quality and resolution in medical imaging applications.

Environmental Applications

Perchlorate Contamination Studies

this compound is relevant in environmental sciences, particularly concerning perchlorate contamination. Perchlorates are known to interfere with iodide uptake by the thyroid gland, leading to potential health risks. Research has focused on the remediation of perchlorate-contaminated sites, utilizing various treatment technologies such as bioremediation and ion exchange methods to mitigate environmental impacts .

Analytical Chemistry

In analytical chemistry, this compound has been used as a standard reference material for various spectroscopic techniques. Its defined properties allow researchers to calibrate instruments and validate analytical methods effectively.

Case Studies

Eigenschaften

IUPAC Name |

dysprosium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 |

Source

|

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.